molecular formula C11H7NO B8618731 Furo[3,2-c]quinoline

Furo[3,2-c]quinoline

Cat. No.: B8618731
M. Wt: 169.18 g/mol
InChI Key: DWWHQLSXPSYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]quinoline is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Furo[3,2-c]quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

  • Case Study: Benzofuro[3,2-c]quinolines
    A study synthesized a series of benzofuro[3,2-c]quinolines and evaluated their antileukemia activity. Among the derivatives tested, compound 2e demonstrated an impressive selectivity index (SI) of 79.5, indicating its potential as a lead compound for further development in leukemia treatment . The study highlighted the importance of hydroxyl substitutions in enhancing the antileukemia activity of these compounds.
CompoundIC50 (μM)Selectivity Index
2e0.1279.5
2q0.24Not specified

Neuroprotective Properties

Certain this compound derivatives have been identified as neuroprotective agents. These compounds can potentially be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage.

  • Example : Research has shown that specific this compound derivatives possess neuroprotective effects, although detailed mechanisms remain to be fully elucidated .

Antibacterial and Antifungal Activities

Furo[3,2-c]quinolines also exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

  • Research Findings : Various studies have reported that these compounds can inhibit the growth of bacterial strains and fungi, showcasing their potential as broad-spectrum antimicrobial agents .

Fluorescent Sensors

Recent advancements have explored the use of this compound derivatives as fluorescent sensors for detecting metal ions. These compounds exhibit high selectivity and sensitivity towards specific ions, which can be utilized in environmental monitoring and analytical chemistry.

  • Case Study : A derivative was shown to selectively respond to Fe³⁺ ions with a significant turn-off fluorescence response compared to other metal ions . This property opens avenues for developing chemosensors based on this compound structures.

Synthesis and Modification

The synthesis of this compound and its derivatives has been optimized through various chemical methods. Recent studies have focused on simplifying synthesis routes while enhancing yields and functional group diversity.

  • Synthesis Techniques : Methods such as one-pot reactions and microwave-assisted synthesis have been employed to facilitate the production of these compounds efficiently .

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

furo[3,2-c]quinoline

InChI

InChI=1S/C11H7NO/c1-2-4-10-9(3-1)11-8(7-12-10)5-6-13-11/h1-7H

InChI Key

DWWHQLSXPSYJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a Dean-Stark apparatus, 4-(3-piperidinyl)-propargyl-aniline (300 mg, 1.40 mmol) and Teoc-protected 5-bromoindole aldehyde (555 mg, 1.50 mmol) were heated at reflux for 8 h with a catalytic amount of p-tolunensulfonic acid monohydrate (15 mg, 0.078 mmol) in 15 mL benzene. The solvent was then removed in vacuo. The reaction mixture was then redissolved in 45 mL acetonitrile (HPLC grade, Aldrich #27071-7). Under nitrogen gas, 540 mg molecular sieves (Aldrich #23,366-8, 4A, activated), 540 mg ytterbium triflate (0.87 mmol) and 405 μL 2,3-dihydrofuran (5.4 mmol) were added sequentially and the resulting mixture was stirred at room temperature for an additional 14 h, at which point TLC (aluminum oxide, basic, J. T. Baker #4467-02, CH2Cl2:MeOH=50:1) indicated completion of the reaction. The reaction mixture was concentrated under vacuum. The mixture was redissolved in CH2Cl2 and 357 mg of 8-[3-(piperidinyl)-propargyl]-2,3,3a,4,5,9b-hexahydro-4-(3- cis- and trans-N-indolyl)-furo[3,2-c]quinoline were obtained in a 3:1 ratio after purification by flash column chromatography using aluminum oxide (Brockmann I, basic, Aldrich #19,944-3, CH2Cl2:MeOH=50:1, 45% yield).
Name
4-(3-piperidinyl)-propargyl-aniline
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
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15 mg
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reactant
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15 mL
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4A
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0 (± 1) mol
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reactant
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Quantity
540 mg
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reactant
Reaction Step Three
Quantity
405 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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Reaction Step Four

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